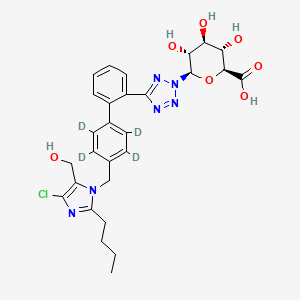

Losartan N2-Glucuronide-d4

Description

Overview of Losartan (B1675146) Biotransformation Pathways

Losartan undergoes extensive first-pass metabolism in the liver after oral administration. ontosight.ai This biotransformation is crucial as it not only leads to the elimination of the drug but also results in the formation of a more potent active metabolite. ontosight.aipharmgkb.org The primary metabolic pathways involved are oxidation, hydroxylation, and glucuronidation. pharmgkb.orgnih.gov

The metabolism of losartan is primarily orchestrated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2C9 and CYP3A4. pharmgkb.orgnih.gov

Oxidation: The most significant metabolic route is the oxidation of losartan's 5-hydroxymethyl group on the imidazole (B134444) ring to a carboxylic acid. pharmgkb.orgpharmgkb.org This two-step process, involving a putative aldehyde intermediate (E-3179), results in the formation of E-3174 (also known as EXP3174). pharmgkb.orgdrugbank.com This active metabolite is 10 to 40 times more potent than losartan itself and is responsible for the majority of the angiotensin II receptor antagonism observed in vivo. nih.govdrugbank.commedicines.org.au Approximately 14% of an oral losartan dose is converted to this active metabolite. nih.govdrugbank.com

Hydroxylation: In addition to the formation of E-3174, losartan can also be hydroxylated at the butyl side chain, leading to the formation of inactive metabolites. drugbank.commedicines.org.au

Glucuronidation: Another important metabolic pathway for losartan is direct conjugation with glucuronic acid. nih.govnih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), leads to the formation of a glucuronide conjugate. pharmgkb.orgdrugbank.com

Glucuronidation is a major Phase II metabolic reaction that plays a critical role in the detoxification and elimination of a wide variety of foreign compounds (xenobiotics), including drugs. This process involves the addition of a glucuronic acid moiety to the substrate, which increases its water solubility and facilitates its excretion from the body, primarily through urine and bile. For many compounds, glucuronidation is a key determinant of their pharmacokinetic profile and duration of action.

Utility of Deuterated Standards in Pharmaceutical Research

Deuterated standards, such as Losartan N2-Glucuronide-d4, are indispensable tools in modern pharmaceutical research, particularly in the field of analytical chemistry. clearsynth.com Deuterium (B1214612) (D) is a stable, non-radioactive isotope of hydrogen that contains a neutron in addition to a proton. clearsynth.com Replacing hydrogen atoms with deuterium in a molecule creates a stable isotope-labeled (SIL) internal standard. acanthusresearch.com

These SIL internal standards are especially valuable in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comscispace.com Because the deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.comscioninstruments.com However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. clearsynth.com

The primary advantages of using deuterated internal standards include:

Improved Accuracy and Precision: They correct for variations in sample extraction, recovery, and matrix effects (ion suppression or enhancement), leading to more reliable and reproducible quantitative data. clearsynth.comscioninstruments.comkcasbio.com

Method Validation: They are crucial for validating the robustness and reliability of analytical methods. clearsynth.com

Metabolism Studies: Deuterium labeling helps researchers accurately track and quantify drug metabolites in complex biological samples like plasma and urine. clearsynth.comclearsynth.comresolvemass.ca

The use of a deuterated internal standard like this compound allows for the precise quantification of the M7 metabolite in biological matrices, which is essential for detailed pharmacokinetic and drug metabolism studies. While SIL internal standards are the preferred choice, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or recoveries compared to their non-labeled counterparts. scispace.comnih.gov

Principles of Stable Isotope Labeling for Quantitative Analysis

Stable isotope labeling is a technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes. researchgate.net For instance, hydrogen (¹H) can be replaced with deuterium (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), and nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). researchgate.netaptochem.com These isotopically labeled compounds, often referred to as stable isotope-labeled internal standards (SIL-IS), are chemically identical to the analyte of interest but have a higher mass. nih.gov

The primary application of SIL-IS is in quantitative mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The key principle behind their use is that an ideal SIL-IS will behave identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. aptochem.com This includes having the same extraction recovery, chromatographic retention time, and ionization response. aptochem.com

By adding a known amount of the SIL-IS to a biological sample before processing, it can serve as an internal reference to correct for variability and potential errors throughout the analytical procedure. nih.govscispace.com This includes compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. clearsynth.com The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference, allowing for the accurate determination of the analyte's concentration by comparing its response to that of the internal standard. clearsynth.comtexilajournal.com

Key Advantages of Stable Isotope Labeling:

| Advantage | Description |

| Improved Accuracy and Precision | Compensates for variations in sample extraction, injection volume, and ionization efficiency. texilajournal.comresearchgate.net |

| Correction for Matrix Effects | Mitigates the impact of interfering substances in the biological matrix. clearsynth.com |

| Enhanced Method Robustness | Leads to more reliable and reproducible results in high-throughput bioanalysis. aptochem.com |

| High Specificity | The use of a mass spectrometer allows for highly selective detection of both the analyte and the internal standard. nih.gov |

Specific Application of this compound as an Internal Standard in Bioanalytical Methodologies

This compound is the deuterium-labeled analogue of the losartan metabolite, Losartan N2-Glucuronide. bioorganics.bizclearsynth.com Its primary and crucial role in scientific research is to serve as an internal standard for the quantitative determination of Losartan N2-Glucuronide in biological samples, such as plasma and urine, using LC-MS/MS. nih.govthaiscience.info

The structural similarity between this compound and the endogenous metabolite ensures that they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer. aptochem.com This co-elution is a critical characteristic for an effective internal standard. aptochem.com The mass difference, conferred by the four deuterium atoms, allows the mass spectrometer to differentiate between the analyte and the internal standard.

Numerous bioanalytical methods have been developed for the simultaneous quantification of losartan and its metabolites. thaiscience.infonih.govresearchgate.net In these assays, the use of a stable isotope-labeled internal standard like this compound is essential for achieving the high levels of accuracy, precision, and reliability required by regulatory guidelines for pharmacokinetic and bioequivalence studies. thaiscience.info The data generated from these studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of losartan.

Structure

3D Structure

Properties

Molecular Formula |

C28H31ClN6O7 |

|---|---|

Molecular Weight |

603.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]-2,3,5,6-tetradeuteriophenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1/i9D,10D,11D,12D |

InChI Key |

NGFMQMUIOUSHGR-CTGGGXCNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H] |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling of Losartan N2 Glucuronide D4

Chemical Synthesis Approaches for Losartan (B1675146) N2-Glucuronide

The synthesis of Losartan N2-Glucuronide can be achieved through both enzymatic and chemical methods. The choice of method often depends on the desired regioselectivity, yield, and scalability.

Regioselective Glucuronidation Methodologies

The glucuronidation of losartan can occur at different positions, leading to various isomers. However, the N2-glucuronide is a significant metabolite. Achieving regioselectivity is, therefore, a key challenge in its synthesis.

Enzymatic synthesis has proven to be a highly effective method for the regioselective synthesis of Losartan N2-Glucuronide. nih.gov This process utilizes UDP-glucuronosyltransferases (UGTs), which are enzymes responsible for the glucuronidation of a wide variety of compounds in vivo. Studies have shown that specific UGT isoforms exhibit high selectivity for the N2 position of the tetrazole ring of losartan. nih.gov In particular, UGT1A3 has been identified as being highly selective for the formation of the N2-glucuronide of losartan. nih.govhelsinki.fi Other UGTs, such as UGT1A1 and UGT2B7, also contribute to the formation of this metabolite. nih.gov The enzymatic approach typically involves incubating losartan with a source of UGTs, such as human liver microsomes or recombinant UGT enzymes, in the presence of the co-factor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA).

Chemical synthesis methods, such as the Koenigs-Knorr reaction, provide an alternative route to glucuronide conjugates. helsinki.fi This method generally involves the reaction of a protected glucuronic acid bromide with the aglycone (losartan) in the presence of a promoter, followed by deprotection steps. While chemical synthesis offers the potential for larger-scale production, achieving high regioselectivity for the N2 position of the tetrazole ring can be challenging and may require the use of protecting groups and optimization of reaction conditions to minimize the formation of other isomers, such as the N1-glucuronide.

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Enzymatic Synthesis | Utilizes UDP-glucuronosyltransferases (UGTs), particularly UGT1A3. | High regioselectivity for the N2 position. nih.govhelsinki.fi Mimics the biological metabolic pathway. | May be less scalable than chemical synthesis. Requires specialized enzymes and co-factors. |

| Chemical Synthesis | e.g., Koenigs-Knorr reaction. Involves coupling of a protected glucuronic acid with losartan. | Potential for larger-scale synthesis. | Achieving high regioselectivity can be challenging. May require multiple protection and deprotection steps. |

Isolation and Purification Techniques for Glucuronide Conjugates

Following synthesis, the isolation and purification of Losartan N2-Glucuronide from the reaction mixture are essential to obtain a high-purity standard. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose. ijpsr.comnih.govscholarsresearchlibrary.comnih.govresearchgate.net

Preparative reverse-phase HPLC (RP-HPLC) is commonly employed to separate the desired glucuronide conjugate from unreacted starting materials, byproducts, and other isomers. The separation is based on the differential partitioning of the components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By carefully selecting the column, mobile phase composition, and gradient, it is possible to achieve high-resolution separation and isolate the pure Losartan N2-Glucuronide.

The purity of the isolated fractions is typically assessed using analytical HPLC with UV or mass spectrometric detection. helsinki.fi Once the desired purity is achieved, the solvent is removed, often by lyophilization, to yield the final product.

Deuterium (B1214612) Labeling Introduction for Losartan N2-Glucuronide-d4

Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic studies. The introduction of deuterium atoms provides a mass shift that allows for its use as an internal standard in mass spectrometry-based quantification assays, without significantly altering its chemical properties.

Specific Site of Deuteration and Isotopic Purity Considerations

Isotopic purity is a critical parameter for a deuterated standard. It refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity is essential to minimize interference from the unlabeled analogue and to ensure accurate quantification. This is typically determined by mass spectrometry, which can resolve the mass difference between the deuterated and non-deuterated compounds.

Synthetic Challenges and Efficiency of Deuterium Incorporation

The synthesis of this compound can be approached in two primary ways: by synthesizing deuterated losartan (Losartan-d4) first and then performing the glucuronidation, or by introducing the deuterium label after the glucuronide has been formed. The former approach is generally more common.

The synthesis of Losartan-d4 can be achieved by using deuterated starting materials in the multi-step synthesis of losartan. For example, a deuterated butyl group can be introduced early in the synthetic sequence. The efficiency of deuterium incorporation depends on the specific synthetic route and the reagents used. It is crucial to use highly deuterated precursors and to design the synthesis to avoid any steps that might lead to H/D exchange, which would compromise the isotopic purity.

Challenges in the synthesis of deuterated compounds include the potential for isotopic scrambling, the higher cost of deuterated reagents, and the need for careful optimization of reaction conditions to achieve high incorporation efficiency. musechem.comuniupo.it The kinetic isotope effect, where C-D bonds are stronger and react more slowly than C-H bonds, can also influence the reaction rates and yields. musechem.com

| Parameter | Description | Importance |

| Site of Deuteration | Specific atomic positions where hydrogen is replaced by deuterium. | Should be metabolically stable to prevent loss of the label. |

| Isotopic Purity | The percentage of the compound that is correctly deuterated. | High purity is crucial for accurate quantification and minimizing analytical interference. |

| Incorporation Efficiency | The extent to which deuterium is incorporated into the target molecule during synthesis. | Affects the overall yield and cost of the synthesis. |

Structural Elucidation Methodologies for Synthetic Metabolites

The unambiguous confirmation of the structure of synthesized metabolites like this compound is essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise site of glucuronidation. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish the connectivity between the glucuronic acid moiety and the losartan molecule. The observation of a correlation between the anomeric proton of the glucuronic acid and the nitrogen atom at the N2 position of the tetrazole ring would confirm the structure of the N2-glucuronide.

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound and to assess its isotopic purity. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. For this compound, mass spectrometry would be used to confirm the expected mass increase of four units compared to the unlabeled compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

Advanced Spectrometric Techniques for Confirming Chemical Structure

The definitive structural confirmation of this compound relies on a combination of advanced spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of metabolites. hyphadiscovery.com For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the connectivity of all atoms.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key diagnostic signals include the anomeric proton of the glucuronic acid moiety, which confirms the β-configuration, and shifts in the aromatic protons of the biphenyl (B1667301) and imidazole (B134444) rings upon glucuronidation at the N2 position of the tetrazole.

¹³C NMR: The carbon NMR spectrum reveals the chemical shift of each carbon atom, providing complementary structural information.

2D NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY) establishes proton-proton couplings, helping to trace out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons (typically over 2-3 bonds). The HMBC spectrum is particularly crucial for confirming the point of attachment of the glucuronic acid to the N2 position of the tetrazole ring by observing a correlation between the anomeric proton of the glucuronic acid and the carbon atoms of the tetrazole ring.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing glucuronide conjugates. researchgate.net The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is typically observed. nih.gov

| Spectrometric Technique | Information Obtained | Key Findings for this compound |

| ¹H NMR | Chemical environment of protons, stereochemistry | Confirmation of β-anomeric configuration, shifts in aromatic signals |

| ¹³C NMR | Chemical environment of carbons | Complementary structural data |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Unambiguous assignment of all proton and carbon signals, confirmation of N2-glucuronidation |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition | Experimental mass consistent with the theoretical mass of C₂₈H₂₇D₄ClN₆O₇ |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern | Characteristic neutral loss of the glucuronic acid moiety |

Verification of Isotopic Enrichment and Positional Isomers

Verification of Isotopic Enrichment:

The verification of isotopic enrichment is essential to ensure the quality of the labeled internal standard. Mass spectrometry is the primary technique used for this purpose. nih.gov By comparing the mass spectrum of the deuterated compound with that of its non-labeled analog, the degree of deuterium incorporation can be accurately determined. rsc.org The mass spectrum of this compound will show a mass shift of +4 Da compared to the unlabeled compound. The relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 species are used to calculate the percentage of isotopic enrichment. rsc.org

| Isotopologue | Mass Shift (Da) | Expected Relative Abundance in a >98% Enriched Sample |

| d0 (unlabeled) | 0 | < 1% |

| d1 | +1 | < 1% |

| d2 | +2 | < 1% |

| d3 | +3 | < 2% |

| d4 | +4 | > 98% |

Verification of Positional Isomers:

During the synthesis of this compound, the formation of the N1-glucuronide positional isomer is a potential impurity. Distinguishing between the N1 and N2 isomers is critical.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is often capable of separating positional isomers. nih.gov Developing a suitable chromatographic method with sufficient resolution is the first step in identifying and quantifying the presence of the N1-isomer.

NMR Spectroscopy: NMR spectroscopy provides a definitive method to distinguish between the N1 and N2 positional isomers. The chemical shifts of the protons and carbons in the tetrazole ring and the adjacent biphenyl ring are sensitive to the position of glucuronidation. researchgate.net Specific long-range HMBC correlations between the anomeric proton of the glucuronic acid and the tetrazole ring carbons will be different for the N1 and N2 isomers, allowing for unambiguous identification. researchgate.net

| Analytical Technique | Application | Distinguishing Feature |

| HPLC | Separation of isomers | Different retention times for N1- and N2-glucuronide isomers |

| ¹H and ¹³C NMR | Structural identification | Distinct chemical shifts for the tetrazole and biphenyl moieties in the N1 vs. N2 isomer |

| HMBC NMR | Confirmation of connectivity | Unique long-range correlations between the anomeric proton and the tetrazole ring for each isomer |

Enzymatic Biotransformation and Glucuronidation Mechanisms of Losartan N2 Glucuronide Formation

UDP-Glucuronosyltransferase (UGT) Enzyme Family Involvement

The N-glucuronidation of Losartan (B1675146) is a widespread activity among various UGT isoforms within the 1A and 2B subfamilies. nih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the intestine. nih.govxenotech.com

The UGT enzymes exhibit variable regioselectivity towards the tetrazole nitrogens of Losartan. nih.gov UGT1A3, in particular, demonstrates strong and high selectivity for the N2 position of the tetrazole ring not only in Losartan but also in analogous sartan drugs. nih.govsci-hub.sehelsinki.fi This high selectivity makes it a key enzyme in studies focusing on this specific metabolic pathway. The catalytic efficiency of the primary hepatic enzymes, UGT1A1 and UGT2B7, differs significantly, with UGT1A1 showing a much higher affinity (lower Km value) for Losartan compared to UGT2B7. sci-hub.se

The following table summarizes the involvement and selectivity of the key UGT isoforms in the N2-glucuronidation of Losartan.

| UGT Isoform | Role in N2-Glucuronidation | Selectivity Notes |

| UGT1A1 | Major contributor in human liver. nih.govclinpgx.org | Catalyzes N2-glucuronide formation; may produce very small amounts of N1-glucuronide. sci-hub.se |

| UGT2B7 | Major contributor in human liver. nih.govclinpgx.org | Catalyzes N2-glucuronide formation. nih.gov |

| UGT1A3 | High in vitro activity. sci-hub.se | Exhibits strong regioselectivity for the N2 position of the tetrazole ring. nih.govhelsinki.fi |

| UGT1A10 | Active in forming N2-glucuronide. | Also catalyzes the formation of the N1-glucuronide isomer at significant rates. sci-hub.se |

| UGT2B17 | Active in forming N2-glucuronide. sci-hub.se | Contributes to the overall N2-glucuronidation. nih.gov |

Kinetic Studies of Losartan Glucuronidation

Kinetic analyses are crucial for understanding the rate of metabolite formation and for identifying the primary enzymes responsible under physiological conditions.

Studies on Losartan glucuronidation in human liver microsomes (HLM) generally follow Michaelis-Menten kinetics. sci-hub.se When examining the individual recombinant UGTs, both UGT1A1 and UGT2B7 also exhibit standard Michaelis-Menten kinetics. sci-hub.se In contrast, UGT1A3 displays clear substrate inhibition kinetics, which suggests that its contribution to metabolism in the liver is likely low despite its high apparent affinity for Losartan. sci-hub.se The Michaelis constant (Km) for Losartan in HLM is approximately 100 µM, which falls between the lower Km value of UGT1A1 (around 22 µM) and the higher Km of UGT2B7 (around 162 µM). sci-hub.se

The kinetic parameters for the formation of Losartan N2-Glucuronide by the most relevant UGTs and HLM are detailed in the table below.

| Enzyme System | Kinetic Model | Apparent Km (µM) |

| Human Liver Microsomes (HLM) | Michaelis-Menten | ~100 |

| Recombinant UGT1A1 | Michaelis-Menten | ~22 |

| Recombinant UGT2B7 | Michaelis-Menten | ~162 |

| Recombinant UGT1A3 | Substrate Inhibition | ~12 |

Data sourced from kinetic analyses reported in scientific literature. sci-hub.se

In Vitro and Ex Vivo Models for Metabolic Investigations

A variety of models are employed to investigate the formation of Losartan N2-Glucuronide.

Recombinant Human UGTs: These are individual UGT isoforms expressed in cell lines, allowing researchers to identify the specific enzymes responsible for a particular metabolic pathway and to study their individual kinetics and substrate specificities. nih.govhelsinki.fi

Animal Liver Microsomes: Liver microsomes from various species, including rats, rabbits, pigs, and cattle, are used for comparative metabolic studies, which have revealed significant species differences in the production of Losartan glucuronide isomers. nih.govcolab.ws

In Situ and In Vivo Rat Models: The in situ rat intestinal loop model has been used to demonstrate that Losartan is conjugated to its N2-glucuronide during absorption through the upper gastrointestinal tract. nih.gov In vivo studies in conscious rats also detected the N2-glucuronide in portal vein plasma shortly after oral administration of Losartan. nih.gov

Cell-Based Models: While models like Caco-2 cell monolayers are used to study drug transport, they have shown negligible formation of Losartan glucuronides, indicating their limitations for studying this specific metabolic pathway. nih.gov

Application of Isolated Enzymes and Subcellular Fractions

The identification of specific UGT isoforms responsible for Losartan N2-glucuronidation has been achieved through studies utilizing recombinant human UGTs and human liver microsomes (HLM), which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.

Research has demonstrated that several UGT enzymes are capable of catalyzing the formation of Losartan N2-glucuronide. Specifically, UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17 have all been shown to glucuronidate Losartan at the tetrazole-N2 position. nih.gov Among these, kinetic analyses have identified UGT1A1 and UGT2B7 as the principal contributors to the formation of this metabolite in human liver microsomes. nih.govclinpgx.org

Interestingly, UGT1A3 displays a strong regioselectivity for the N2 position of the tetrazole ring not only in Losartan but also in other sartans like candesartan (B1668252) and zolarsartan. nih.gov While UGT1A10 can produce both the N1 and N2-glucuronide isomers of Losartan, the formation of an O-glucuronide has not been observed with any of the tested human UGT enzymes. nih.gov

Kinetic studies performed with recombinant UGTs and HLM have provided valuable insights into the enzymatic efficiency of this biotransformation. Losartan glucuronidation by HLM generally follows Michaelis-Menten kinetics. sci-hub.se The kinetic parameters for the key enzymes involved in N2-glucuronide formation are summarized in the table below.

Table 1: Kinetic Parameters for Losartan N2-Glucuronide Formation by Human Liver Microsomes and Recombinant UGT Isoforms

| Enzyme | Km (μM) | Vmax (pmol/min/mg) | Kinetic Model |

|---|---|---|---|

| HLM | ~100 | - | Michaelis-Menten |

| UGT1A1 | ~22 | - | Michaelis-Menten |

| UGT1A3 | - | - | Substrate Inhibition |

Data compiled from a study by Alonen et al. (2008). The Vmax values were not explicitly stated in the summary. sci-hub.se

The data indicate that UGT1A1 has a significantly lower Km value for Losartan compared to UGT2B7, suggesting a higher affinity for the substrate. sci-hub.se The Km value for HLM falls between that of UGT1A1 and UGT2B7. sci-hub.se In contrast to the Michaelis-Menten kinetics observed for UGT1A1 and UGT2B7, UGT1A3 exhibits substrate inhibition kinetics for the formation of Losartan N2-glucuronide. sci-hub.se

Use of Tissue Slices (e.g., Human Liver Slices, Rat Intestine) for Metabolic Profiling

To understand the metabolism of Losartan in a more physiologically relevant context, studies have employed the use of intact tissue preparations such as fresh human liver slices and rat intestinal segments. These models preserve the cellular architecture and the interplay between different metabolic pathways.

In vitro studies using fresh human liver slices have shown that Losartan is extensively metabolized, yielding its active carboxylic acid metabolite, E-3174 (M6), as well as five other minor metabolites, one of which is the tetrazole-N2-glucuronide (M7). clinpgx.org This demonstrates that glucuronidation occurs alongside oxidative metabolism in the human liver.

The gastrointestinal tract is another significant site for drug metabolism. Studies using rat intestinal models have provided direct evidence for the formation of Losartan N2-glucuronide during the absorption process. nih.gov In vitro experiments with segments from the rat duodenum and jejunum revealed that approximately 12% to 20% of the transported Losartan was conjugated to form the N2-glucuronide. nih.gov This glucuronide was not detected when sections of the ileum or colon were used, indicating that the upper gastrointestinal tract is the primary site for this intestinal metabolism. nih.gov

Further in situ intestinal loop models in rats corroborated these findings, with 11% to 15% of the absorbed Losartan being conjugated at the tetrazole group. nih.gov The formation of the active metabolite, EXP-3174, was not detected in these intestinal models, suggesting that this oxidative pathway may be more prominent in the liver. nih.gov

Table 2: Formation of Losartan N2-Glucuronide in Rat Intestinal Models

| Model | Intestinal Segment | Percentage of Losartan Converted to N2-Glucuronide |

|---|---|---|

| In Vitro Transport Study | Duodenum and Jejunum | 12% - 20% |

Data from a study by Chan et al. (1996). nih.gov

Advanced Analytical Methodologies for Losartan N2 Glucuronide D4 Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS stands as the cornerstone for the bioanalysis of drug metabolites due to its high sensitivity and selectivity. For a deuterated internal standard like Losartan (B1675146) N2-Glucuronide-d4, specific mass spectrometry techniques are pivotal for both its characterization and its use in quantitative assays.

High-resolution mass spectrometry (HRMS) is instrumental in the structural confirmation and characterization of metabolites like Losartan N2-Glucuronide. HRMS analyzers, such as Orbitrap or time-of-flight (TOF) instruments, provide highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments.

In the case of Losartan N2-Glucuronide-d4, HRMS is employed to verify its identity by confirming the expected mass difference compared to the unlabeled glucuronide. A key fragmentation pathway for glucuronidated compounds in mass spectrometry is the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass of 176.0321 Da. nih.gov HRMS can accurately measure this loss, providing strong evidence for the presence of the glucuronide conjugate. The high resolving power of HRMS also allows for the differentiation of the target analyte from isobaric interferences that may be present in complex biological matrices.

Table 1: Illustrative HRMS Data for this compound Characterization

| Parameter | Expected Value | Observed Value | Mass Accuracy (ppm) |

| Precursor Ion [M+H]⁺ | Calculated m/z | Measured m/z | < 5 |

| Glucuronide Neutral Loss Fragment | Calculated m/z | Measured m/z | < 5 |

Note: This table is illustrative. Actual values would be determined experimentally.

For quantitative purposes, tandem mass spectrometry (MS/MS), particularly using triple quadrupole instruments, is the gold standard. The high selectivity and sensitivity of techniques like Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) make them ideal for quantifying low-level analytes in complex mixtures. thaiscience.inforesearchgate.net

In an MRM or SRM experiment, the first quadrupole (Q1) is set to isolate the precursor ion of the analyte (in this case, the molecular ion of this compound). This isolated ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored by the third quadrupole (Q3). This specific precursor-to-product ion transition is highly characteristic of the analyte, minimizing interference and enhancing sensitivity. thaiscience.info When this compound is used as an internal standard, a specific MRM transition is monitored for it, and another is monitored for the non-deuterated Losartan N2-glucuronide. The ratio of the peak areas of the analyte to the internal standard is then used for quantification.

Table 2: Exemplar MRM Transitions for Losartan N2-Glucuronide and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Losartan N2-Glucuronide | [M+H]⁺ | Specific Fragment | Optimized Value |

| This compound | [M+H]⁺+4 | Specific Fragment+4 (or other) | Optimized Value |

Note: This table provides a template for the kind of data generated in an MRM method. The exact m/z values and collision energies would need to be determined empirically.

Sample Preparation and Extraction Strategies

The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, urine), remove potential interferences, and concentrate the sample. nih.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Solid Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from biological fluids. nih.govnih.govmdpi.com For losartan and its metabolites, reversed-phase SPE cartridges (e.g., C8 or C18) are commonly employed.

A typical SPE protocol for extracting this compound from plasma would involve the following steps:

Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water or an appropriate buffer to activate the sorbent.

Loading: The pre-treated plasma sample (often diluted and acidified) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analyte and internal standard are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile. nih.gov

The eluted sample is then typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis. nih.gov

Protein precipitation is a simpler and faster method for sample preparation, often used in high-throughput analysis. aragen.comoatext.com It involves adding an organic solvent (e.g., acetonitrile, methanol) to the plasma sample to denature and precipitate the proteins. oatext.com After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast, this method may be less clean than SPE and can sometimes lead to matrix effects.

Liquid-Liquid Extraction (LLE) is another classic sample preparation technique. It involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. thaiscience.info The choice of the organic solvent is critical and is based on the polarity and solubility of the analyte. For losartan and its metabolites, solvents like ethyl acetate (B1210297) have been used. thaiscience.info Optimization of the pH of the aqueous phase is often necessary to ensure efficient extraction.

Method Development and Validation Parameters for Deuterated Standards

When using a deuterated internal standard like this compound, the analytical method must be rigorously validated to ensure its reliability and accuracy. Key validation parameters, as guided by regulatory agencies like the FDA, include:

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the retention times of the analyte and the internal standard.

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. lcms.cz

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). nih.gov

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. nih.gov A deuterated internal standard helps to compensate for matrix effects as it is expected to be affected similarly to the unlabeled analyte. clearsynth.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) of the calibration curve | ≥ 0.99 |

| Accuracy | % Deviation from nominal concentration | Within ±15% (±20% at LLOQ) |

| Precision | Coefficient of variation (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Efficiency of the extraction process | Consistent, precise, and reproducible |

| Matrix Effect | Ion suppression or enhancement | Internal standard should compensate |

| Stability | Analyte degradation under various conditions | Within acceptable accuracy and precision limits |

The use of this compound as an internal standard, coupled with advanced analytical techniques and rigorous method validation, ensures the generation of high-quality, reliable data in pharmacokinetic and metabolic studies of losartan.

Selectivity and Specificity Considerations in Complex Biological Matrices

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity ensures that the signal measured is from the analyte of interest. In complex biological matrices such as plasma, urine, or tissues, these parameters are crucial to avoid interference from endogenous substances, other metabolites, or co-administered drugs.

For the analysis of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. The selectivity of an LC-MS/MS method is achieved through a combination of chromatographic separation and mass spectrometric detection. The chromatographic step separates the analyte from other compounds based on their physicochemical properties, while the mass spectrometer provides two levels of mass filtering.

In practice, demonstrating selectivity involves analyzing blank matrix samples from multiple sources to ensure that no endogenous components co-elute and produce a significant signal at the mass transition of the analyte. For a method to be considered selective, the response from interfering components should not be more than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and not more than 5% for the internal standard.

Key Considerations for Selectivity and Specificity:

Chromatographic Resolution: Achieving baseline separation of the analyte from its isomers and other related compounds.

Mass Spectrometric Detection: Utilizing specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) to minimize interference.

Matrix Effects: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard.

Linearity, Range, and Calibration Curve Establishment

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. The range of the assay is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

A calibration curve is established by analyzing a series of calibration standards of known concentrations. The response of the analyte is plotted against its concentration, and a linear regression is applied to the data. For the quantification of Losartan N2-Glucuronide, a calibration curve would be prepared by spiking known amounts of the non-deuterated standard into a blank biological matrix, with a fixed amount of this compound added as the internal standard.

While specific data for Losartan N2-Glucuronide is not available, a representative example using Losartan demonstrates a linear range typically from 2.5 to 2000 ng/mL in human plasma. nih.gov The acceptance criterion for a calibration curve is typically a correlation coefficient (r²) of 0.99 or greater.

Table 1: Representative Linearity Data for Losartan in Human Plasma

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

|---|

This table presents illustrative data for Losartan as a proxy for this compound.

Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) Assessment

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV%). Accuracy is the closeness of the mean test results to the true value and is expressed as a percentage of the nominal concentration.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For bioanalytical methods, precision and accuracy are assessed at multiple concentration levels: the LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria are typically a CV of ≤15% for precision and an accuracy within ±15% of the nominal value, except for the LLOQ where a CV of ≤20% and an accuracy of ±20% are acceptable.

Based on published methods for Losartan, the LLOQ is often established around 2.5 ng/mL in human plasma. nih.gov

Table 2: Representative Precision and Accuracy Data for Losartan in Human Plasma

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 2.5 | < 10 | 90-110 | < 10 | 90-110 |

| LQC | 7.5 | < 8 | 92-108 | < 8 | 92-108 |

| MQC | 750 | < 7 | 93-107 | < 7 | 93-107 |

This table presents illustrative data for Losartan as a proxy for this compound. The values are representative of typical acceptance criteria.

Stability Testing of this compound in Analytical Samples

Stability testing is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For this compound, stability would need to be evaluated under various conditions that mimic sample handling and storage.

Glucuronide metabolites can be susceptible to hydrolysis, especially acyl glucuronides. While N-glucuronides are generally more stable, it is still crucial to perform thorough stability assessments.

Key Stability Tests Include:

Freeze-Thaw Stability: Assessing stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that reflects the sample processing time.

Long-Term Stability: Determining stability at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler.

While specific stability data for this compound is limited, a study on Losartan potassium oral suspension indicated that the parent drug is stable for at least 28 days when stored at 4°C and room temperature. oatext.com Another source mentions that Losartan N2-glucuronide has a stability of at least one year under appropriate storage conditions. thaiscience.info

Table 3: Representative Stability Data for Losartan in Human Plasma

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |

|---|---|---|---|

| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ±15% |

| Bench-Top | 6 hours | Room Temperature | ±15% |

| Long-Term | 90 days | -80°C | ±15% |

This table presents illustrative stability conditions and acceptance criteria that would be applied to this compound, with data for Losartan used for context.

Research Applications in Preclinical and in Vitro Metabolic Studies

Utilization as an Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for ensuring the reliability of analytical data. Losartan (B1675146) N2-Glucuronide-d4, with its deuterium (B1214612) atoms, is chemically identical to the native metabolite but has a different mass, allowing it to be distinguished by a mass spectrometer.

Enhancing Analytical Accuracy and Reproducibility in Metabolite Profiling

The use of Losartan N2-Glucuronide-d4 as an internal standard significantly enhances the accuracy and reproducibility of metabolite profiling studies. By adding a known amount of the deuterated standard to biological samples prior to extraction and analysis, any variability introduced during the analytical process can be normalized. This is because the deuterated and non-deuterated forms of the metabolite behave almost identically during sample preparation, chromatography, and ionization.

Table 1: Illustrative Bioanalytical Method Validation Parameters for the Quantification of Losartan N2-Glucuronide using this compound as an Internal Standard

| Parameter | Acceptance Criteria | Illustrative Performance |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Intra-day Precision (%CV) | ≤ 15% | 4.5% |

| Inter-day Precision (%CV) | ≤ 15% | 6.2% |

| Intra-day Accuracy (%Bias) | ± 15% | -2.5% to +3.8% |

| Inter-day Accuracy (%Bias) | ± 15% | -4.1% to +5.0% |

| Recovery (%) | Consistent and reproducible | 85-95% |

This table represents typical performance data for a validated bioanalytical method and is for illustrative purposes.

Compensating for Matrix Effects and Sample Processing Variability

Biological matrices, such as plasma and urine, are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. This compound co-elutes with the unlabeled metabolite and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively canceled out, leading to more accurate results. Similarly, any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of the internal standard, ensuring that the final calculated concentration remains accurate.

In Vitro Metabolism Studies Employing this compound

While this compound is primarily used as an internal standard for quantification, its availability is crucial for studies investigating the formation of its non-labeled counterpart in in vitro systems.

Evaluation of Drug-Drug Interactions at the Glucuronidation Step

The glucuronidation of losartan is a key metabolic pathway, and understanding the potential for drug-drug interactions at this step is critical. In vitro studies using human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes can be performed to assess the inhibitory or inductive effects of co-administered drugs on the formation of Losartan N2-Glucuronide. In such assays, the accurate quantification of the formed metabolite, facilitated by the use of this compound as an internal standard, is paramount to determining the extent of any interaction.

Characterization of Metabolic Pathways in Liver Microsomes and Hepatocytes

In vitro systems like human liver microsomes and hepatocytes are used to elucidate the metabolic pathways of drugs. Studies have identified that the N2-glucuronidation of losartan is a significant metabolic route. nih.gov The formation of this metabolite is catalyzed by several UGT enzymes. nih.gov The use of this compound allows for the precise measurement of the rate of formation of Losartan N2-Glucuronide in these systems, helping to characterize the kinetics of the metabolizing enzymes and identify the primary UGT isoforms involved.

Table 2: UDP-Glucuronosyltransferase (UGT) Isoforms Involved in the N2-Glucuronidation of Losartan

| UGT Isoform | Relative Activity |

| UGT1A1 | Major contributor |

| UGT1A3 | Contributor |

| UGT2B7 | Major contributor |

| UGT1A10 | Minor contributor |

| UGT2B17 | Minor contributor |

This table summarizes the key UGT enzymes responsible for the formation of Losartan N2-Glucuronide based on in vitro studies. nih.gov

Preclinical In Vivo Absorption, Distribution, and Metabolism Studies

In preclinical animal studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites is fundamental. While not directly administered, the use of this compound as an analytical standard is essential for accurately quantifying the levels of the Losartan N2-Glucuronide metabolite in various biological samples (e.g., plasma, urine, feces) collected from these studies. This allows for the characterization of the pharmacokinetic profile of this specific metabolite, providing insights into its formation, distribution, and elimination from the body. The ability to accurately measure the concentration of Losartan N2-Glucuronide over time is critical for building a complete picture of the drug's disposition in preclinical models.

Investigation of Intestinal Glucuronidation and First-Pass Metabolism in Animal Models (e.g., Rat Intestinal Loop Models)

A significant area of research involving losartan metabolism is the characterization of its conjugation with glucuronic acid, a process known as glucuronidation, which primarily occurs in the liver and intestine. Studies utilizing animal models, such as the rat intestinal loop, have been instrumental in elucidating the role of the gut in the first-pass metabolism of losartan. nih.gov

In these experimental setups, researchers can directly assess the metabolic activity of the intestinal wall. Studies have demonstrated that when losartan is introduced into isolated segments of the rat intestine, it undergoes conjugation to form Losartan N2-Glucuronide. nih.gov This conversion happens during the drug's absorption across the intestinal tissue. The structure of this metabolite, formed at the N2-position of the tetrazole group, has been confirmed using techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov The use of a deuterated standard like this compound is essential in such analyses for creating accurate standard curves and quantifying the metabolite formed.

Detailed findings from rat intestinal models reveal regional differences in metabolic activity. nih.gov

| Intestinal Section | Glucuronidation Activity | Percentage of Transported Losartan Conjugated |

| Duodenum & Jejunum | Present | 12% to 20% nih.gov |

| Ileum & Colon | Not Detected | N/A nih.gov |

This evidence confirms that the upper gastrointestinal tract of the rat is a primary site for the initial glucuronidation of losartan. nih.gov Further in situ intestinal loop models showed that 11% to 15% of the absorbed losartan was conjugated into the N2-glucuronide form before entering the mesenteric (portal) circulation. nih.gov This highlights the intestine's significant contribution to the first-pass metabolism of losartan.

Tracing Metabolic Fate in Preclinical Animal Species (e.g., Plasma, Urine, Fecal Analysis)

Stable isotope-labeled compounds like this compound are invaluable for metabolic fate studies in preclinical animal species. By administering the parent drug (losartan) and using the labeled metabolite as a reference standard, researchers can accurately track the distribution and elimination of the N2-glucuronide metabolite in various biological matrices.

In studies with conscious rats, Losartan N2-Glucuronide was detected in plasma samples from the portal vein shortly after oral administration of losartan. nih.gov However, it was found only in low concentrations in a few arterial samples, indicating that a substantial portion of the intestinally-formed metabolite is cleared by the liver before reaching systemic circulation. nih.gov This process is a classic example of first-pass metabolism.

While direct fecal analysis data for this specific metabolite is not detailed in the provided sources, a comprehensive metabolic fate study would typically involve the analysis of:

Plasma: To determine the concentration and pharmacokinetic profile of the metabolite in the bloodstream.

Urine: To quantify the extent of renal excretion of the metabolite.

Feces: To quantify the extent of biliary and/or unabsorbed drug excretion.

Applications in Metabolomics Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state. This compound serves as a vital tool in this field for specific applications.

Targeted Analysis of Metabolites in Experimental Systems

In targeted metabolomics, researchers focus on quantifying a predefined group of specific metabolites. This approach is often used to validate findings from untargeted studies or to measure the levels of metabolites in a known pathway. The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in targeted mass spectrometry-based methods.

This compound is ideally suited for this role. When analyzing biological samples from preclinical models treated with losartan, a known amount of the d4-labeled standard is spiked into each sample. Since the labeled standard is chemically identical to the endogenous metabolite but has a slightly higher mass, it co-elutes during chromatography but is detected as a separate ion in the mass spectrometer. This allows researchers to calculate the precise concentration of the unlabeled, biologically-formed Losartan N2-Glucuronide by comparing its instrument response to that of the known amount of the internal standard, correcting for any sample loss or variability during sample preparation and analysis.

Elucidation of Perturbed Biochemical Pathways in Preclinical Models

For instance, a study on streptozotocin-induced diabetic mice used metabolomic profiling of urine to investigate the effects of losartan treatment. nih.gov The analysis revealed that losartan administration caused the levels of several key metabolites, which were altered by the diabetic state, to shift back towards the levels seen in healthy control mice. nih.gov

The accurate quantification of these marker metabolites is crucial for confirming pathway perturbations. While this particular study was a broad profiling effort, a follow-up targeted analysis would employ stable isotope-labeled standards, such as this compound for its specific pathway, to validate the observed changes.

The table below summarizes metabolites and pathways found to be affected by losartan in the diabetic mouse model, demonstrating the type of biochemical insights gained from such research. nih.gov

| Affected Metabolites (Levels Shifted Toward Control by Losartan) | Associated Biochemical Pathways |

| Leucine, Isoleucine, Isobutyrate | Branched-Chain Amino Acid Degradation nih.gov |

| Taurine | Taurine and Hypotaurine Metabolism nih.gov |

| Glycine, Threonine | Glycine, Serine, and Threonine Metabolism nih.gov |

| Pyruvate, Fumarate | Tricarboxylic Acid (TCA) Cycle nih.gov |

| Glucose, Mannose, myo-Inositol | Galactose Metabolism nih.gov |

| Acetylcarnitine, Dimethylglycine | Other |

These findings demonstrate that metabolomics can identify the specific biochemical pathways influenced by losartan treatment in a preclinical disease model. nih.gov

Future Research Trajectories for Losartan N2 Glucuronide D4

Exploration of Undiscovered Metabolic Enzymes and Pathways

While the primary enzymes responsible for the N2-glucuronidation of losartan (B1675146) have been identified, future research could uncover novel enzymatic pathways and extrahepatic contributions, particularly for the deuterated analog.

Investigation of Novel UGT Isoforms or Extrahepatic Glucuronidation Sites

The formation of Losartan N2-Glucuronide is predominantly catalyzed by UDP-glucuronosyltransferase (UGT) isoforms, with UGT1A1, UGT1A3, and UGT2B7 being identified as key contributors in the liver. nih.gov However, the full spectrum of UGTs involved and the potential for contributions from lesser-known or newly discovered isoforms remain an area for exploration. Future studies could employ recombinant UGTs and advanced proteomic techniques to screen for activity towards losartan, potentially revealing novel enzymatic contributors.

Advancements in Analytical Technologies

The accurate and sensitive quantification of Losartan N2-Glucuronide-d4 is crucial for its use as an internal standard in pharmacokinetic studies. Future advancements in analytical technologies will focus on enhancing detection limits and integrating data into a broader biological context.

Development of Ultra-Sensitive Quantification Methods

Current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are highly sensitive for the quantification of losartan and its metabolites. nih.govthaiscience.infotubitak.gov.tr However, the pursuit of ultra-sensitive methods remains a key objective, particularly for studies involving microdosing or the analysis of low-volume samples. Future research will likely focus on the development and refinement of LC-MS/MS and other advanced techniques to achieve even lower limits of quantification for this compound. alwsci.com This could involve the exploration of novel ionization sources, advanced mass analyzers, and innovative sample preparation techniques to minimize matrix effects and enhance signal intensity. ijrpr.com

| Analytical Technique | Potential Future Advancements for this compound Quantification |

| LC-MS/MS | Development of novel stationary phases for improved chromatographic separation from isomers and matrix components. |

| Implementation of next-generation mass spectrometers with enhanced sensitivity and faster scan speeds. | |

| High-Resolution Mass Spectrometry (HRMS) | Increased application for quantitative purposes, offering high selectivity and the ability to retrospectively analyze data for unknown metabolites. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Exploration as a complementary technique for the analysis of polar and charged metabolites, potentially offering different selectivity compared to LC-MS. |

Integration with Multi-Omics Approaches for Systems Biology

The future of pharmacological research lies in a systems-level understanding of drug action and metabolism. Integrating quantitative data of this compound with other "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, will provide a more holistic view of its metabolic pathway and its impact on the broader biological system. nih.gov

Metabolomics studies, for instance, can reveal how losartan administration alters endogenous metabolic pathways, and the levels of this compound can be correlated with these changes. nih.govnih.govmdpi.comsemanticscholar.org This approach could help in identifying biomarkers that predict an individual's metabolic response to losartan. Furthermore, mathematical modeling and systems biology approaches can be employed to build predictive models of losartan pharmacokinetics and pharmacodynamics, incorporating data on this compound. nih.govfrontiersin.orgresearchgate.netnih.gov

Mechanistic Investigations of Glucuronide Conjugation

A deeper understanding of the fundamental mechanisms of glucuronide conjugation will be crucial for predicting and interpreting the metabolic behavior of losartan and its deuterated analog. Future research in this area will likely focus on the enzymatic and molecular intricacies of the UGT-mediated reaction.

Investigations into the structure-function relationships of the UGT enzymes involved in losartan glucuronidation will provide valuable insights. helsinki.fi Elucidating the three-dimensional structures of UGT1A1, UGT1A3, and UGT2B7 in complex with losartan could reveal the specific molecular interactions that govern substrate recognition and catalytic activity. This knowledge could be used to predict the potential for drug-drug interactions and to understand the impact of genetic polymorphisms in UGT enzymes on losartan metabolism.

Furthermore, studying the kinetic isotope effect of deuteration on the glucuronidation of losartan can provide detailed mechanistic information about the reaction. Comparing the rate of glucuronidation of losartan with that of Losartan-d4 can help to elucidate the rate-limiting steps in the catalytic cycle of the UGT enzymes. These mechanistic studies will contribute to a more fundamental understanding of drug metabolism and the subtle but significant effects of isotopic substitution.

Molecular Modeling and Computational Approaches to UGT-Substrate Interactions

The conjugation of Losartan at the N2 position of its tetrazole ring is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17. nih.gov Among these, UGT1A3 has demonstrated a pronounced regioselectivity for the N2 position. nih.gov Understanding the precise interactions between Losartan and the active sites of these UGT isoforms at a molecular level is crucial for predicting drug metabolism and potential drug-drug interactions. Future research will increasingly rely on sophisticated molecular modeling and computational techniques to unravel these complex interactions.

Homology Modeling: Since the crystal structures of many human UGT enzymes remain unresolved, homology modeling presents a valuable approach to generate three-dimensional (3D) models of these proteins. By using the amino acid sequence and known crystal structures of related proteins as templates, researchers can construct reliable models of UGT enzymes like UGT1A3. These models provide a virtual framework to study the binding of substrates such as Losartan.

Molecular Docking: With a 3D model of the UGT enzyme, molecular docking simulations can be employed to predict the preferred binding orientation of Losartan within the enzyme's active site. These simulations calculate the binding affinity and identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the Losartan molecule. For this compound, docking studies can help visualize how the substrate fits into the catalytic pocket, bringing the N2 atom of the tetrazole ring into proximity with the UDP-glucuronic acid (UDPGA) co-substrate for the conjugation reaction to occur.

Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the UGT-Losartan interaction, molecular dynamics simulations are a powerful tool. MD simulations can model the movement of atoms and molecules over time, providing insights into the conformational changes that occur upon substrate binding and during the catalytic process. These simulations can help to understand the stability of the enzyme-substrate complex and the flexibility of both the protein and the ligand, which are critical for catalysis.

Pharmacophore Modeling: This approach focuses on identifying the essential 3D arrangement of chemical features of a molecule that are necessary for its biological activity. By analyzing a set of molecules known to be substrates for a particular UGT isoform, a pharmacophore model can be developed. For Losartan and other sartans, a pharmacophore model could define the key features that favor N2-glucuronidation, aiding in the prediction of the metabolic fate of new drug candidates with similar structural motifs.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed analysis of the enzymatic reaction mechanism, hybrid QM/MM methods can be applied. These methods treat the region of the active site where the reaction occurs with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach can elucidate the electronic rearrangements that occur during the transfer of the glucuronic acid moiety to the Losartan molecule.

The data generated from these computational studies can be summarized in interactive tables to compare binding energies, key interacting residues, and other relevant parameters across different UGT isoforms.

| Computational Technique | Application to this compound Research | Potential Insights |

| Homology Modeling | Generation of 3D structures of relevant UGT isoforms (e.g., UGT1A3). | Provides a structural basis for further computational analysis. |

| Molecular Docking | Predicting the binding pose of Losartan within the UGT active site. | Identification of key interacting amino acid residues and binding affinity. |

| Molecular Dynamics | Simulating the dynamic behavior of the UGT-Losartan complex over time. | Understanding conformational changes, complex stability, and solvent effects. |

| Pharmacophore Modeling | Identifying essential chemical features for UGT substrate recognition. | Aiding in the prediction of glucuronidation for new chemical entities. |

| QM/MM | Detailed analysis of the glucuronidation reaction mechanism. | Elucidation of transition states and electronic aspects of catalysis. |

Elucidation of Regioselectivity Determinants in Glucuronidation

The glucuronidation of Losartan can theoretically occur at different positions, including the N1 and N2 nitrogens of the tetrazole ring and the hydroxyl group of the imidazole (B134444) ring. However, in humans, N2-glucuronidation is the predominant pathway. nih.gov The remarkable regioselectivity of UGT1A3 for the N2 position highlights the precise control exerted by the enzyme's active site architecture. nih.gov Future research will focus on pinpointing the specific molecular determinants that govern this regioselectivity.

Structural Analysis of Substrate Analogs: Studying the glucuronidation of a series of Losartan analogs with systematic modifications to their chemical structure can provide valuable insights into the structural features of the substrate that are critical for determining the site of glucuronidation. For example, altering the substituents on the imidazole or biphenyl (B1667301) groups could influence the preferred binding orientation within the UGT active site and consequently affect the regioselectivity of the reaction.

The findings from these studies will be instrumental in developing predictive models for drug metabolism and in the rational design of new drug candidates with optimized metabolic profiles. A deeper understanding of the factors that control regioselectivity will enable medicinal chemists to design molecules that are less susceptible to metabolic inactivation or the formation of undesirable metabolites.

| Research Approach | Methodology | Contribution to Understanding Regioselectivity |

| Site-Directed Mutagenesis | Altering specific amino acids in the UGT active site. | Identifies critical residues for substrate binding and orientation. |

| Comparative Isoform Analysis | Comparing sequences and models of different UGTs. | Correlates active site variations with observed regioselectivity. |

| Substrate Analog Studies | Glucuronidation of modified Losartan molecules. | Reveals substrate structural features that dictate the site of metabolism. |

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying Losartan N2-Glucuronide-d4 in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. For HPLC, employ a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient elution mode. Validate the method using parameters like linearity (1–100 µg/mL), precision (RSD < 5%), and recovery (>90%) . LC-MS/MS is preferable for trace quantification in plasma or urine, using deuterated internal standards (e.g., Losartan-d4) to correct matrix effects.

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to verify glucuronidation at the N2 position and deuterium incorporation. Compare spectral data with non-deuterated analogs (e.g., Losartan N2-Glucuronide) to confirm isotopic purity. Mass spectrometry (HRMS) should show a molecular ion peak at m/z [M+H]⁺ with a +4 Da shift due to deuterium labeling .

Q. What experimental design principles ensure robust synthesis of this compound?

- Methodological Answer : Use a factorial design to optimize reaction parameters (e.g., temperature, pH, molar ratios). For glucuronidation, employ recombinant UDP-glucuronosyltransferase (UGT) enzymes or chemical conjugation with D-glucuronic acid-d4. Purify via preparative HPLC or solid-phase extraction (SPE), and validate purity (>98%) using orthogonal techniques (NMR, LC-MS) .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to investigate the metabolic stability of this compound?

- Methodological Answer : Conduct in vitro assays using hepatic microsomes or hepatocytes to assess phase II metabolism. Monitor time-dependent degradation via LC-MS/MS and calculate half-life (t₁/₂) and intrinsic clearance (CLint). For in vivo studies, administer deuterated analogs to animal models and collect serial plasma samples. Use non-compartmental analysis (NCA) to estimate AUC, Cmax, and metabolite-to-parent ratios .

Q. What strategies resolve discrepancies in reported metabolic pathways of Losartan and its deuterated glucuronide metabolites?

- Methodological Answer : Apply meta-analysis to compare data across studies, focusing on variables like enzyme isoforms (e.g., UGT1A3 vs. UGT2B7) or species differences. Validate conflicting pathways using CRISPR-edited cell lines (e.g., UGT-knockout hepatocytes) or stable isotope tracing. Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. How can researchers optimize in vitro models to study drug-drug interactions involving this compound?

- Methodological Answer : Use co-culture systems (e.g., hepatocyte-Kupffer cell models) to mimic in vivo conditions. Pre-treat cells with enzyme inducers (e.g., rifampicin for UGT upregulation) or inhibitors (e.g., probenecid). Measure changes in glucuronide formation rates via LC-MS/MS and apply kinetic modeling (e.g., Michaelis-Menten) to identify competitive inhibition .

Q. What computational tools aid in predicting the solubility and stability of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations with software like GROMACS to assess solvation free energy. Predict logP and pKa via ChemAxon or ACD/Labs. Experimentally validate solubility using shake-flask methods in buffers (pH 1.2–7.4) and assess stability under stress conditions (e.g., 40°C/75% RH) .

Methodological Best Practices

Q. How should researchers address isotopic effects in deuterated glucuronide assays?

Q. What guidelines ensure ethical and reproducible reporting of this compound research?

- Answer : Follow the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for study design. Adhere to ARRIVE guidelines for in vivo experiments and MIAME standards for omics data. Disclose deuterium labeling positions and synthetic pathways in supplementary materials .

Data Management and Validation

Q. How can researchers validate the specificity of immunoassays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.